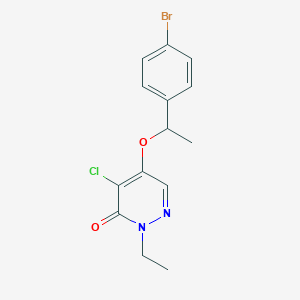![molecular formula C20H18N2O5S B14387979 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide CAS No. 89914-09-0](/img/structure/B14387979.png)
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group, a sulfonamide group, and a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Coupling Reaction: The coupling of the nitrophenoxy group with the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group using strong reducing agents.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Sulfonic acid derivative: Formed by the reduction of the sulfonamide group.
Halogenated derivatives: Formed by the substitution of the methyl group.
Aplicaciones Científicas De Investigación
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-{[2-(2-aminophenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
4-Methyl-N-{[2-(2-chlorophenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
4-Methyl-N-{[2-(2-hydroxyphenoxy)phenyl]methyl}benzene-1-sulfonamide: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide is unique due to the presence of the nitrophenoxy group, which imparts specific chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for synthetic applications. Additionally, the combination of the nitrophenoxy and sulfonamide groups can enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.
Propiedades
Número CAS |
89914-09-0 |
|---|---|
Fórmula molecular |
C20H18N2O5S |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
4-methyl-N-[[2-(2-nitrophenoxy)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N2O5S/c1-15-10-12-17(13-11-15)28(25,26)21-14-16-6-2-4-8-19(16)27-20-9-5-3-7-18(20)22(23)24/h2-13,21H,14H2,1H3 |
Clave InChI |
COSKSKZSKNCIGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


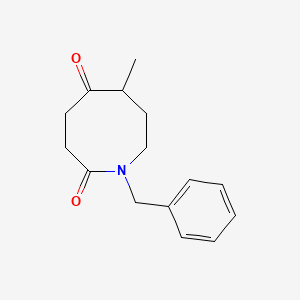
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
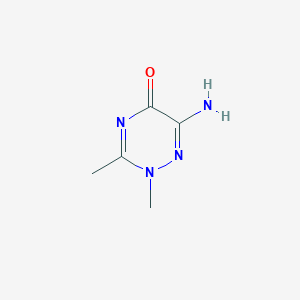

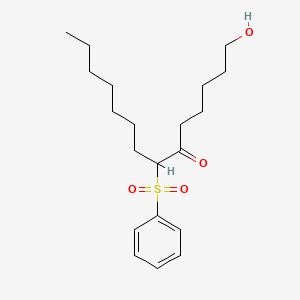
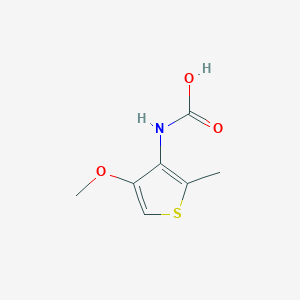

![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)
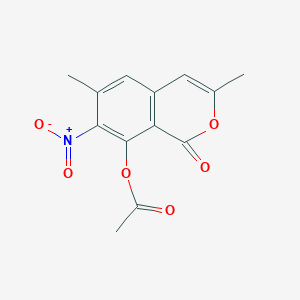
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)

![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
